4-methoxy-2,6-pyridinedicarboxamide
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Overview
Description
4-methoxy-2,6-pyridinedicarboxamide is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dicarboxamide groups at the 4 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxy-2,6-pyridinedicarboxamide can be synthesized through the following steps:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Trifluoroacetic Anhydride (TFAA): Used in the conversion of 4-methoxypyridine-2,6-dicarboxamide to 4-methoxypyridine-2,6-dicarbonitrile in the presence of triethylamine (Et₃N) at 0°C in tetrahydrofuran (THF).
Major Products
4-Methoxypyridine-2,6-dicarbonitrile: Formed from the reaction with trifluoroacetic anhydride.
Scientific Research Applications
4-methoxy-2,6-pyridinedicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their spin crossover and thermochromic properties.
Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive species.
Material Science: Utilized in the design of functional materials, such as sensors and molecular recognition systems.
Biological Applications: Investigated for potential pharmacological activities and as a model compound for studying intramolecular hydrogen bonding.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the methoxy group but shares the dicarboxamide functionality.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring but has similar dicarboxamide groups.
Uniqueness
4-methoxy-2,6-pyridinedicarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-methoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13) |
InChI Key |
VTFCGOGFWATXER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
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